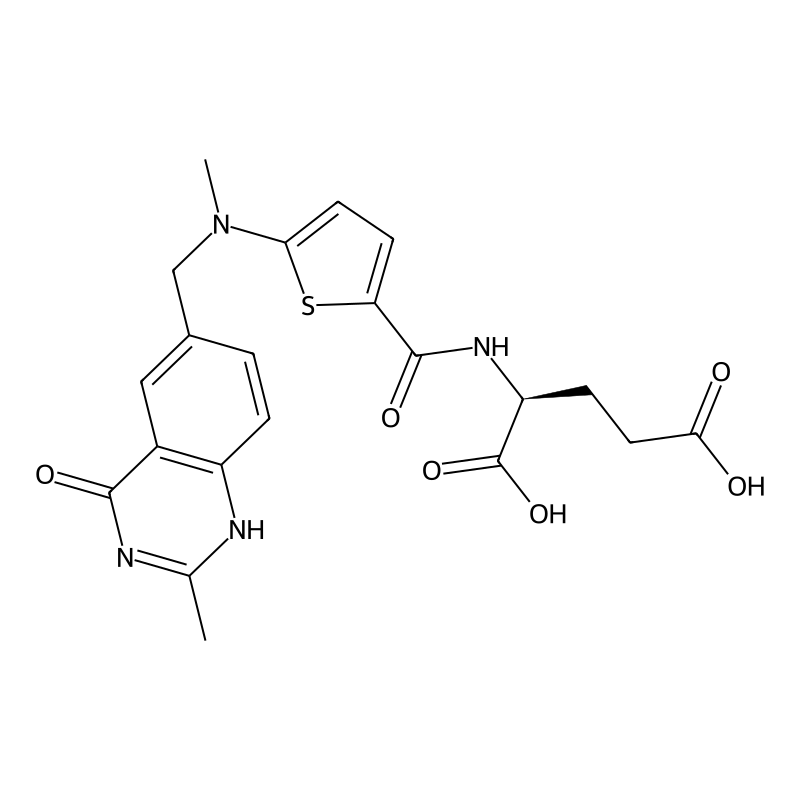

Raltitrexed

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.81e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Raltitrexed (Tomudex®) is a second-generation, quinazoline-based folate analogue engineered as a direct and specific inhibitor of thymidylate synthase (TS). TS is the terminal enzyme in the de novo pyrimidine synthesis pathway, responsible for producing dTMP, a nucleotide essential for DNA replication. Raltitrexed enters cells via the reduced folate carrier (RFC) and is subsequently converted to more potent, cell-retained polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This mechanism of specific TS inhibition, coupled with its reliance on RFC transport and FPGS-mediated activation, quantitatively differentiates Raltitrexed from other antifolates like Methotrexate or Pemetrexed, which have broader enzyme targets and different transport or metabolic efficiencies.

References

- [1] Izbicka, E., et al. 'Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers.' Cancer Chemotherapy and Pharmacology 69.4 (2012): 985-994.

- [2] Raltitrexed Drug Monograph. Cancer Care Ontario. June 2024.

- [3] What is the mechanism of Raltitrexed? Patsnap Synapse. July 17, 2024.

- [5] PRODUCT MONOGRAPH TOMUDEX®. Sanofi-Aventis Canada Inc. August 8, 2017.

- [7] Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular cancer therapeutics, 6(2), 389-400.

Substituting Raltitrexed with other antifolates like Methotrexate or even the multi-targeted inhibitor Pemetrexed is often unviable due to fundamental differences in their biochemical pharmacology. Raltitrexed is a highly specific TS inhibitor, whereas Methotrexate's primary target is dihydrofolate reductase (DHFR), leading to distinct downstream metabolic consequences and toxicity profiles. Furthermore, antifolates exhibit critical differences in their affinity for cellular uptake transporters (e.g., RFC vs. PCFT) and their efficiency as substrates for the intracellular retention enzyme FPGS. For example, Pemetrexed can utilize the PCFT transporter, providing an alternative uptake route where RFC is impaired, a mechanism not shared by Raltitrexed. These differences in target specificity, transport, and metabolic activation mean that cell lines or tumor models can be highly sensitive to one agent while demonstrating intrinsic or acquired resistance to another, making them non-interchangeable for research and therapeutic applications.

References

- [8] Kano, Y., Akutsu, M., Tsunoda, S., & Furukawa, Y. (2001). Schedule-dependent synergism and antagonism between raltitrexed ('Tomudex') and methotrexate in human colon cancer cell lines in vitro. Cancer science, 92(1), 131-137.

- [13] Theti, D. S., & Jackman, A. L. (2004). Targeting thymidylate synthase by antifolate drugs for the treatment of cancer. In Anticancer Agents (pp. 149-181). Humana Press.

- [14] Van Triest, B., Pinedo, H. M., Telleman, F., Van der Wilt, C. L., Van Laar, J. A., & Peters, G. J. (2000). Impact of polyglutamation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines. Molecular pharmacology, 57(5), 1080-1087.

- [20] Zhao, R., Gao, F., & Goldman, I. D. (2008). The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier. Molecular pharmacology, 74(3), 854-862.

Superior Potency Driven by Efficient Polyglutamylation and Cellular Retention

The cytotoxic potency of Raltitrexed is critically dependent on its efficient conversion to polyglutamated forms by FPGS, which traps the drug inside the cell and increases its TS-inhibitory activity. In a comparative study using CCRF-CEM leukemia cells, which have normal FPGS activity, 10 nM Raltitrexed was sufficient to induce >90% inhibition of TS activity. In contrast, in a subline with <11% of the FPGS activity, even 1000 nM Raltitrexed caused no significant TS inhibition, leading to a >1000-fold increase in resistance. This highlights Raltitrexed's profound reliance on, and potency in, systems with competent FPGS machinery, a key differentiator from drugs like Methotrexate, where polyglutamation plays a different role in its locus of action.

| Evidence Dimension | Inhibition of Thymidylate Synthase (TS) Activity |

| Target Compound Data | >90% inhibition at 10 nM Raltitrexed |

| Comparator Or Baseline | No significant inhibition at 1000 nM Raltitrexed (in FPGS-deficient cells) |

| Quantified Difference | Potency is >100-fold higher in cells with normal FPGS activity compared to FPGS-deficient cells, resulting in >1000-fold difference in drug resistance. |

| Conditions | CCRF-CEM human leukemia cells vs. CCRF-CEM:RC2Tomudex subline with <11% FPGS activity. |

This makes Raltitrexed the compound of choice for specifically probing TS inhibition in cellular systems known to have robust FPGS activity, or for overcoming resistance mechanisms unrelated to FPGS deficiency.

Distinct Cellular Uptake Profile Compared to Pemetrexed

Raltitrexed's primary route of cellular entry is the reduced folate carrier (RFC). This contrasts with Pemetrexed, which can be transported by both RFC and the proton-coupled folate transporter (PCFT). In HeLa cells genetically lacking RFC, the IC50 for Raltitrexed is over 10 times greater than that of Pemetrexed, demonstrating Raltitrexed's specific dependence on RFC. Conversely, studies show that PCFT has little to no effect on the activity of Raltitrexed, unlike its significant contribution to Pemetrexed uptake. This differential transporter usage is a critical selection factor in experimental models.

| Evidence Dimension | Dependence on Cellular Transporters |

| Target Compound Data | Primarily dependent on Reduced Folate Carrier (RFC) for cellular uptake. |

| Comparator Or Baseline | Pemetrexed utilizes both RFC and the Proton-Coupled Folate Transporter (PCFT). |

| Quantified Difference | In RFC-deficient HeLa cells, the IC50 of Raltitrexed is >10x greater than that of Pemetrexed, indicating higher reliance on RFC. |

| Conditions | In vitro studies on HeLa cells and transporter-transfected cell lines. |

For studies investigating RFC-specific transport or in cell models where PCFT expression is low or absent, Raltitrexed provides a tool to probe antifolate activity mediated specifically through the RFC pathway.

Defined Aqueous Solubility for Consistent Formulation

Raltitrexed is described as a pale yellow powder that is soluble in water, a key attribute for consistent preparation of stock solutions and media for in vitro and in vivo studies. The product monograph notes its use in intravenous infusions diluted in 0.9% sodium chloride or 5% dextrose solutions. While methotrexate is known to have low aqueous solubility, Raltitrexed is part of a class of highly water-soluble antifolate TS inhibitors, which simplifies handling and formulation compared to less soluble analogs. One database reports its aqueous solubility as 1.81e-02 g/L, providing a quantitative baseline for experimental design.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Soluble in water; reported as 18.1 mg/L. |

| Comparator Or Baseline | Methotrexate is noted for its low aqueous solubility. |

| Quantified Difference | Qualitatively higher and more suitable for aqueous formulations than first-generation antifolates. |

| Conditions | Standard laboratory conditions. |

Predictable and sufficient aqueous solubility simplifies experimental setup, reduces the need for harsh solvents like DMSO in certain applications, and ensures reproducible bioavailability in cell culture and animal studies.

Isolating Thymidylate Synthase Inhibition in Models with High FPGS Expression

Raltitrexed is the appropriate choice for experiments designed to specifically inhibit thymidylate synthase without the confounding effects of DHFR inhibition caused by Methotrexate. Its high potency is directly linked to FPGS-mediated polyglutamylation, making it particularly effective and mechanistically clear in cell models (e.g., CCRF-CEM) with verified high FPGS activity.

Studies of Antifolate Action Mediated by the Reduced Folate Carrier (RFC)

Due to its primary reliance on the RFC transporter for cellular entry, Raltitrexed serves as a specific chemical tool for investigating RFC function and its role in antifolate sensitivity. It is ideal for use in paired cell lines (wild-type vs. RFC-knockout) to isolate the transporter's contribution to cytotoxicity, a task complicated with multi-transporter drugs like Pemetrexed.

Establishing Baselines in Colorectal Cancer and Mesothelioma Models

As an agent with established clinical activity in advanced colorectal cancer and malignant pleural mesothelioma, Raltitrexed is a relevant tool for establishing a therapeutic baseline in in vitro and in vivo models of these diseases. Its defined mechanism allows for direct comparison against novel agents targeting the same or complementary pathways.

References

- [5] PRODUCT MONOGRAPH TOMUDEX®. Sanofi-Aventis Canada Inc. August 8, 2017.

- [7] Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular cancer therapeutics, 6(2), 389-400.

- [12] Raltitrexed. CancerIndex. March 7, 2017.

- [14] Van Triest, B., Pinedo, H. M., Telleman, F., Van der Wilt, C. L., Van Laar, J. A., & Peters, G. J. (2000). Impact of polyglutamation on sensitivity to raltitrexed and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines. Molecular pharmacology, 57(5), 1080-1087.

- [20] Zhao, R., Gao, F., & Goldman, I. D. (2008). The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier. Molecular pharmacology, 74(3), 854-862.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

180 - 184 °C

Storage

UNII

Drug Indication

Mesothelioma of the pleura

Mechanism of Action

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Wilson KS, Malfair Taylor SC. Raltitrexed: optimism and reality. Expert Opin Drug Metab Toxicol. 2009 Nov;5(11):1447-54. Review. PubMed PMID: 19863453.

3: Hind D, Tappenden P, Tumur I, Eggington S, Sutcliffe P, Ryan A. The use of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer: systematic review and economic evaluation. Health Technol Assess. 2008 May;12(15):iii-ix, xi-162. Review. PubMed PMID: 18462574.

4: Cao S, Bhattacharya A, Durrani FA, Fakih M. Irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Expert Opin Pharmacother. 2006 Apr;7(6):687-703. Review. PubMed PMID: 16556086.

5: Van Cutsem E, Cunningham D, Maroun J, Cervantes A, Glimelius B. Raltitrexed: current clinical status and future directions. Ann Oncol. 2002 Apr;13(4):513-22. Review. PubMed PMID: 12056700.

6: Lloyd Jones M, Hummel S, Bansback N, Orr B, Seymour M. A rapid and systematic review of the evidence for the clinical effectiveness and cost-effectiveness of irinotecan, oxaliplatin and raltitrexed for the treatment of advanced colorectal cancer. Health Technol Assess. 2001;5(25):1-128. Review. PubMed PMID: 11990245.

7: Cunningham D, Zalcberg J, Maroun J, James R, Clarke S, Maughan TS, Vincent M, Schulz J, González Barón M, Facchini T. Efficacy, tolerability and management of raltitrexed (Tomudex) monotherapy in patients with advanced colorectal cancer. a review of phase II/III trials. Eur J Cancer. 2002 Mar;38(4):478-86. Review. PubMed PMID: 11872339.

8: Caponigro F, Avallone A, Budillon A, Comella P, Comella G. Raltitrexed/5-fluorouracil-based combination chemotherapy regimens in anticancer therapy. Anticancer Drugs. 2001 Jul;12(6):489-97. Review. PubMed PMID: 11459994.

9: Clarke SJ, Beale PJ, Rivory LP. Clinical and preclinical pharmacokinetics of raltitrexed. Clin Pharmacokinet. 2000 Dec;39(6):429-43. Review. PubMed PMID: 11192475.

10: Royce ME, Hoff PM, Padzur R. Novel chemotherapy agents for colorectal cancer: oral fluoropyrimidines, oxaliplatin, and raltitrexed. Curr Oncol Rep. 1999;1(2):161-7. Review. PubMed PMID: 11122814.